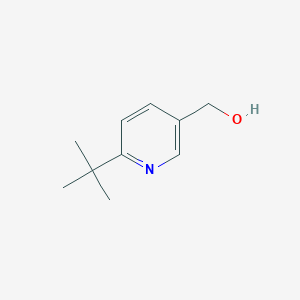

(6-Tert-butylpyridin-3-yl)methanol

Description

BenchChem offers high-quality (6-Tert-butylpyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Tert-butylpyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-tert-butylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)9-5-4-8(7-12)6-11-9/h4-6,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUJAWBFTVIVNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(6-Tert-butylpyridin-3-yl)methanol CAS 1241911-41-0

An In-Depth Technical Guide to (6-Tert-butylpyridin-3-yl)methanol (CAS 1241911-41-0): A Key Heterocyclic Building Block for Modern Drug Discovery

Executive Summary

(6-Tert-butylpyridin-3-yl)methanol, registered under CAS number 1241911-41-0, is a strategically designed heterocyclic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery.[1] Its structure uniquely combines three critical pharmacophoric elements: a pyridine core, a tert-butyl group, and a primary alcohol functional handle. The pyridine ring is a well-established scaffold in numerous approved drugs, prized for its ability to engage in hydrogen bonding and its tunable electronic properties.[2] The tert-butyl moiety, while sometimes a metabolic liability, offers significant steric bulk that can confer selectivity for specific biological targets and enhance binding affinity.[3][4] Finally, the hydroxymethyl group provides a reactive site for subsequent chemical modifications, enabling the construction of more complex molecular architectures while also potentially improving physicochemical properties such as solubility.[5]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's properties, its strategic importance, a proposed synthetic and analytical framework, and essential safety protocols. Given the compound's status as a specialized building block, this document synthesizes data from structural analogues and established chemical principles to offer a robust and practical resource for its application in research and development.

Physicochemical and Structural Properties

The fundamental identity of (6-Tert-butylpyridin-3-yl)methanol is defined by its molecular structure and associated physicochemical properties. These parameters are essential for predicting its behavior in both chemical reactions and biological systems.

Chemical Structure and Identifiers

The molecule consists of a pyridine ring substituted at the 6-position with a tert-butyl group and at the 3-position with a hydroxymethyl group.

Caption: Chemical structure of (6-Tert-butylpyridin-3-yl)methanol.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1241911-41-0 | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1][6] |

| Molecular Weight | 165.23 g/mol | [1] |

| SMILES | CC(C)(C)C1=NC=C(C=C1)CO | [1][6] |

| InChIKey | RPUJAWBFTVIVNK-UHFFFAOYSA-N |[6] |

Predicted Physicochemical Data

While extensive experimental data is not publicly available, computational models provide valuable estimates for key properties relevant to drug design, such as lipophilicity and mass.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

|---|---|---|

| Monoisotopic Mass | 165.11537 Da | [6] |

| XlogP | 1.7 | [6] |

| Topological Polar Surface Area | 33.1 Ų | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| pKa (Basic Apparent) | 5.71 | [8] |

| pKa (Acidic Apparent) | 13.7 |[8] |

Note: TPSA, H-bond counts, and pKa values are inferred from structurally similar compounds like (6-methylpyridin-3-yl)methanol and (4-methylpyridin-3-yl)methanol.

The Strategic Role in Medicinal Chemistry

The selection of (6-Tert-butylpyridin-3-yl)methanol as a starting material is a deliberate choice driven by the synergistic contributions of its constituent parts. Medicinal chemistry is an integrative science focused on optimizing molecular properties to achieve a desired therapeutic outcome.[9] This building block provides a robust platform for such optimization.

Expertise & Causality:

-

The Pyridine Core: As a bioisostere for a phenyl ring, the pyridine nitrogen introduces a key hydrogen bond acceptor site and modulates the electronic character of the ring. This can be crucial for anchoring a molecule within a protein's active site and improving water solubility compared to a purely carbocyclic analogue.[2]

-

The Tert-butyl Group: This bulky, lipophilic group is often used to explore well-defined, hydrophobic pockets in target proteins. Its steric hindrance can lock the molecule into a specific conformation, enhancing binding affinity and selectivity. However, the tert-butyl group can be susceptible to oxidative metabolism by Cytochrome P450 enzymes, which is a critical consideration during lead optimization.[3][4] The strategic placement at the 6-position also sterically hinders the adjacent pyridine nitrogen.

-

The Hydroxymethyl Handle: The primary alcohol is a versatile functional group for synthetic elaboration. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution, allowing for the facile introduction of diverse functionalities to probe the structure-activity relationship (SAR).[5]

Caption: Role as a strategic intermediate in drug discovery.

Proposed Synthesis and Purification Workflow

While specific preparations for this exact molecule are not prevalent in peer-reviewed literature, a reliable synthetic route can be proposed based on standard, well-established organic chemistry transformations. The most direct approach involves the reduction of a corresponding carbonyl compound, such as an ester or a carboxylic acid.

Proposed Synthesis: Reduction of Methyl 6-tert-butylnicotinate

This protocol is a self-validating system, as the progress and success of each step can be monitored using standard analytical techniques like Thin Layer Chromatography (TLC) and confirmed upon completion with NMR and MS.

Workflow Diagram:

Caption: Proposed workflow for synthesis and purification.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyl 6-tert-butylnicotinate (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration) to dissolve the starting material completely.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reduction: Cautiously add lithium aluminum hydride (LiAlH₄) (approx. 1.5 eq) in small portions, ensuring the internal temperature does not exceed 10 °C.

-

Causality: LiAlH₄ is a powerful reducing agent capable of converting esters to primary alcohols. The reaction is highly exothermic, necessitating cooling and portion-wise addition to maintain control. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts into a granular, filterable solid.

-

Work-up: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Collect the filtrate and concentrate it under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to yield the pure (6-Tert-butylpyridin-3-yl)methanol.

Analytical Characterization Strategy

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following protocols outline the expected results from standard analytical techniques.

Table 3: Expected Analytical Data for Characterization

| Technique | Expected Results |

|---|---|

| ¹H NMR | Pyridine Protons: 3 aromatic signals (doublet, doublet of doublets, singlet/doublet) between δ 7.0-8.5 ppm. CH₂OH: A singlet or doublet around δ 4.5-4.7 ppm. OH: A broad singlet (exchangeable with D₂O) around δ 2.0-5.0 ppm. Tert-butyl: A sharp singlet for 9 protons around δ 1.3-1.4 ppm. |

| ¹³C NMR | Pyridine Carbons: 5 signals in the aromatic region (δ 115-165 ppm). CH₂OH: A signal around δ 60-65 ppm. Tert-butyl: Two signals, a quaternary carbon around δ 35-40 ppm and the methyl carbons around δ 28-32 ppm. |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 166.12. [M+Na]⁺: Expected at m/z 188.10. |

| HPLC Purity | A single major peak (>95% purity) using a C18 column with a water/acetonitrile or water/methanol gradient. |

Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) to confirm the structure.

Protocol: HPLC Purity Assessment

-

Mobile Phase: Prepare Solvent A (e.g., 0.1% TFA in Water) and Solvent B (e.g., 0.1% TFA in Acetonitrile).

-

Sample Prep: Prepare a ~1 mg/mL solution of the compound in methanol or the mobile phase.[12]

-

Method: Use a reverse-phase C18 column. Run a gradient from 5% to 95% Solvent B over 10-15 minutes.

-

Detection: Monitor the elution profile using a UV detector at 254 nm.

-

Analysis: Integrate the peak areas to determine the purity of the compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (6-Tert-butylpyridin-3-yl)methanol is not widely available, its structure suggests that it should be handled with the care afforded to other pyridine derivatives and alcohols.

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14] Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[15]

-

Fire Safety: The compound is likely flammable. Keep away from heat, sparks, open flames, and other sources of ignition.[16] Use appropriate fire extinguishers for chemical fires (e.g., dry chemical, CO₂).

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Conclusion

(6-Tert-butylpyridin-3-yl)methanol stands out as a highly valuable and strategically designed building block for drug discovery. Its composite structure offers a compelling starting point for medicinal chemists to synthesize novel compounds with tailored pharmacological profiles. The pyridine core provides a reliable scaffold, the tert-butyl group allows for probing steric and hydrophobic interactions, and the hydroxymethyl group serves as an essential anchor for synthetic diversification. By understanding its properties and employing robust synthetic and analytical methods as outlined in this guide, researchers can effectively leverage this potent intermediate to accelerate the development of next-generation therapeutics.

References

-

Bio-Connect. RZB91141 (6-tert-Butylpyridin-3-yl)methanol [1241911-41-0]. Available from: [Link]

-

ChemBuyersGuide.com, Inc. BLD Pharmatech Co., Limited (Page 22). Available from: [Link]

-

PubChemLite. (6-tert-butylpyridin-3-yl)methanol (C10H15NO). Available from: [Link]

- Google Patents. US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation.

-

Methanol Safety Data Sheet. Available from: [Link]

-

PubChem. (6-Methylpyridin-3-yl)methanol. Available from: [Link]

-

IndiaMART. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Available from: [Link]

-

Green Chemistry (RSC Publishing). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Available from: [Link]

-

PMC. (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Available from: [Link]

-

The Royal Society of Chemistry. Syntheses and NMR spectra. Available from: [Link]

-

Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Available from: [Link]

-

PMC - NIH. Metabolically Stable tert-Butyl Replacement. Available from: [Link]

- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- Google Patents. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

-

The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

-

Hypha Discovery. Small but mighty: the impact of tertiary alcohols in drug design. Available from: [Link]

-

ResearchGate. Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. Available from: [Link]

-

Espacenet. Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone. Available from: [Link]

-

RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery. Available from: [Link]

-

Wikipedia. 2,6-Di-tert-butylpyridine. Available from: [Link]

-

PMC. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Available from: [Link]

-

MDPI. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Available from: [Link]

-

SteerOn Research. How Medicinal Chemistry Drives Novel Therapeutics Development. Available from: [Link]

-

MDPI. Characterization of Secondary Metabolites of Leaf Buds from Some Species and Hybrids of Populus by Gas Chromatography Coupled with Mass Detection and Two-Dimensional High-Performance Thin-Layer Chromatography Methods with Assessment of Their Antioxidant Activity. Available from: [Link]

-

ResearchGate. NMR Solvent Data Chart. Available from: [Link]

-

EPA CompTox. (4-methylpyridin-3-yl)methanol Properties. Available from: [Link]

-

PubChem. (6-Nitropyridin-3-yl)methanol. Available from: [Link]

- Google Patents. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.

-

MDPI. Methanol Synthesis from CO2: A Review of the Latest Developments in Heterogeneous Catalysis. Available from: [Link]

-

Carewell Pharma. Medicinal Chemistry 3 Unit 3 Notes - 6th Semester B Pharmacy. Available from: [Link]

-

Scribd. Patent Methanol. Available from: [Link]

-

PubChemLite. (6-methylpyridin-3-yl)methanol (C7H9NO). Available from: [Link]

-

ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available from: [Link]

Sources

- 1. shop.bio-connect.nl [shop.bio-connect.nl]

- 2. nbinno.com [nbinno.com]

- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. PubChemLite - (6-tert-butylpyridin-3-yl)methanol (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 7. (6-Methylpyridin-3-yl)methanol | C7H9NO | CID 11228788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. steeronresearch.com [steeronresearch.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. epfl.ch [epfl.ch]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. methanex.com [methanex.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

(6-tert-butylpyridin-3-yl)methanol molecular weight and formula

Title: Technical Monograph: (6-tert-butylpyridin-3-yl)methanol

Executive Summary

(6-tert-butylpyridin-3-yl)methanol is a functionalized pyridine derivative widely utilized as a building block in medicinal chemistry. Characterized by a lipophilic tert-butyl group at the C6 position and a polar hydroxymethyl handle at C3, it serves as a critical intermediate for introducing metabolically robust pharmacophores into drug candidates. This guide details its physicochemical properties, synthetic pathways, and applications in structure-activity relationship (SAR) optimization.

Part 1: Chemical Identity & Physicochemical Properties

The following data consolidates the core specifications for (6-tert-butylpyridin-3-yl)methanol. Researchers should verify the CAS number to distinguish it from its isomer, (6-tert-butylpyridin-2-yl)methanol.

| Property | Specification |

| Chemical Name | (6-tert-butylpyridin-3-yl)methanol |

| CAS Registry Number | 1241911-41-0 |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Monoisotopic Mass | 165.115 g/mol |

| Appearance | Typically an off-white solid or viscous oil (dependent on purity/polymorph) |

| Solubility | Soluble in organic solvents (DCM, MeOH, DMSO); limited solubility in water due to the lipophilic tert-butyl group.[1][2] |

| SMILES | CC(C)(C)c1ccc(CO)cn1 |

Part 2: Synthetic Methodology

Synthesis of (6-tert-butylpyridin-3-yl)methanol is typically achieved through the reduction of its corresponding ester or carboxylic acid precursors. The tert-butyl group is often installed early in the sequence via radical alkylation (Minisci reaction) or by using pre-functionalized starting materials like 6-tert-butylnicotinic acid.

Core Protocol: Reduction of Methyl 6-tert-butylnicotinate

This protocol describes the reduction of the methyl ester using Lithium Aluminum Hydride (LiAlH₄) or Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), a standard method for converting nicotinic esters to pyridyl methanols.

Reagents:

-

Substrate: Methyl 6-tert-butylnicotinate

-

Reductant: LiAlH₄ (1.0 M in THF) or Red-Al (65% in toluene)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quench: Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Fieser workup reagents

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried reaction flask with Methyl 6-tert-butylnicotinate (1.0 equiv) and anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere.

-

Reduction: Cool the solution to 0°C. Dropwise add LiAlH₄ (1.2–1.5 equiv) over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the ester by TLC or LC-MS (Target Mass: 166.1 [M+H]⁺).

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g), and finally water (3 mL per g). Stir vigorously until a granular white precipitate forms.

-

Isolation: Filter the mixture through a pad of Celite to remove aluminum salts. Rinse the cake with THF or EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield (6-tert-butylpyridin-3-yl)methanol.

Visualizing the Synthetic Pathway

Caption: Figure 1. Reductive synthesis pathway converting the nicotinic acid derivative to the target alcohol.

Part 3: Medicinal Chemistry Applications

In drug discovery, (6-tert-butylpyridin-3-yl)methanol is valued for its specific structural attributes that influence both pharmacokinetics and binding affinity.

Metabolic Stability & Lipophilicity

The tert-butyl group at the C6 position serves as a "metabolic blocker." Pyridine rings are susceptible to oxidative metabolism (N-oxidation or hydroxylation at the alpha-positions).

-

Blocking: The bulky tert-butyl group sterically hinders metabolic enzymes (e.g., Cytochrome P450s) from accessing the C6 position.

-

Lipophilicity: It significantly increases the logP of the molecule compared to a methyl or hydrogen substituent, improving membrane permeability.

Pharmacophore Design

The molecule acts as a bifunctional scaffold:

-

Head Group (C3-CH₂OH): The hydroxymethyl group is a versatile handle. It can be converted into halides (for coupling), oxidized to aldehydes (for reductive amination), or used directly as a hydrogen bond donor/acceptor.

-

Core (Pyridine): The nitrogen atom provides a hydrogen bond acceptor site, crucial for interacting with protein residues (e.g., hinge regions in kinases).

SAR Logic Diagram

Caption: Figure 2. Structure-Activity Relationship (SAR) map detailing the functional roles of each molecular component.

Part 4: Handling and Safety

-

Hazard Classification: Irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon). Alcohols can be hygroscopic; protect from moisture to prevent difficulty in subsequent activation steps (e.g., mesylation).

-

Analytical Verification:

-

¹H NMR (CDCl₃): Expect a strong singlet (~1.3-1.4 ppm, 9H) for the tert-butyl group, a singlet (~4.7 ppm, 2H) for the methylene, and characteristic aromatic signals for the pyridine protons (approx. 7.4, 7.7, 8.5 ppm).

-

References

-

Biosynth. (6-tert-Butylpyridin-3-yl)methanol Product Data. Retrieved from

-

PubChem. (6-tert-butylpyridin-3-yl)methanol Compound Summary. National Library of Medicine. Retrieved from

-

National Institutes of Health (PMC). Metabolically Stable tert-Butyl Replacement Strategies. Discusses the metabolic role of t-butyl groups in medicinal chemistry. Retrieved from

-

BenchChem. General Synthesis of Pyridyl Methanols from Esters. Adapted from standard protocols for 6-methylnicotinate reduction. Retrieved from

Sources

Difference between 6-tert-butylpyridin-3-yl methanol and 6-methylpyridin-3-yl methanol

[1]

Executive Summary

This technical guide analyzes the structural, physicochemical, and synthetic distinctions between 6-tert-butylpyridin-3-yl methanol (Compound A) and 6-methylpyridin-3-yl methanol (Compound B).[1]

For drug development professionals, the choice between a methyl and a tert-butyl group at the pyridine C6 position is rarely arbitrary. It represents a strategic decision between metabolic blocking , lipophilicity modulation , and steric volume control . While the methyl analog serves as a compact, polarity-balancing fragment, the tert-butyl analog is a classic "metabolic hardener" that eliminates benzylic oxidation liabilities and significantly alters the hydrodynamic volume of the ligand.

Part 1: Physicochemical Profiling

The transition from a methyl to a tert-butyl group introduces a massive increase in steric bulk and lipophilicity without significantly altering the electronic character of the pyridine ring (both are alkyl donors).

Comparative Data Table

| Property | 6-Methylpyridin-3-yl methanol | 6-tert-Butylpyridin-3-yl methanol | Impact on Drug Design |

| CAS Number | 34107-46-5 | 1241911-41-0 | Unique identifier verification.[1] |

| Formula | C | C | tert-Butyl adds +42 Da.[1] |

| Mol. Weight | 123.15 g/mol | 165.23 g/mol | Impact on Ligand Efficiency (LE).[1] |

| cLogP (Est.) | ~0.3 - 0.5 | ~1.8 - 2.1 | tert-Butyl increases lipophilicity (~+1.5 log units), improving membrane permeability but lowering solubility.[1] |

| pKa (Pyridine N) | ~5.94 | ~5.76 | Steric Inhibition of Solvation: Despite the stronger +I effect of t-Bu, the steric bulk hinders solvation of the protonated cation, slightly lowering basicity [1]. |

| Steric Volume | Low (A-value ~1.[1]70) | High (A-value >4.[1]5) | tert-Butyl creates a "steric cone" that can enforce conformation or clash with narrow pockets.[1] |

| Metabolic Liability | High (Benzylic oxidation) | Low (Blocked benzylic position) | tert-Butyl removes the acidic |

Part 2: Medicinal Chemistry & Metabolic Fate

The primary driver for selecting the tert-butyl analog over the methyl analog is Metabolic Stability .[1]

The "Methyl Liability"

The methyl group at the C6 position of pyridine is "benzylic-like" (activated by the electron-deficient ring). It is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation , leading to the carboxylic acid metabolite. This rapid clearance often results in poor half-life (

-

Mechanism: CYP abstracts a hydrogen atom from the

-carbon (C-H BDE is lowered by resonance stabilization).[1] -

Fate: Methyl

Hydroxymethyl

The "tert-Butyl Shield"

The tert-butyl group contains no

-

Metabolic Fate: Oxidation can only occur at the terminal

-methyl groups (omega-oxidation), which is significantly slower and less favorable.[1] -

Steric Shielding: The bulky tert-butyl group also protects the pyridine nitrogen from N-oxidation and hinders nucleophilic attack at the adjacent ring carbons.[1]

Visualization: Metabolic Pathways (DOT)

Caption: Comparative metabolic fate showing the rapid oxidation of the methyl group versus the metabolic blockade provided by the tert-butyl group.

Part 3: Experimental Protocols (Synthesis)

While the methyl analog is often commercially available, the tert-butyl analog frequently requires synthesis. The most robust "self-validating" route uses the Minisci Reaction , which exploits the radical reactivity of the pyridine ring.

Workflow A: Synthesis of 6-tert-butylpyridin-3-yl methanol

Rationale: Direct alkylation of the pyridine ring is difficult via Friedel-Crafts.[1] The Minisci reaction uses a nucleophilic alkyl radical (t-Bu•) to attack the protonated (electron-deficient) pyridine ring.[1] On methyl nicotinate, this occurs selectively at C6 (para to the ester).

Step 1: Minisci Alkylation

-

Reagents: Methyl nicotinate, Pivalic acid (source of t-Bu radical), Silver nitrate (AgNO

, catalyst), Ammonium persulfate ((NH -

Protocol:

-

Dissolve methyl nicotinate (1.0 eq) in a mixture of water and TFA (to protonate the pyridine).[1]

-

Add pivalic acid (3.0 eq) and AgNO

(0.2 eq). -

Heat to 70°C.

-

Add a solution of (NH

) -

Stir for 1-2 hours.

-

Workup: Basify with NH

OH (keep cool), extract with DCM. Purify via silica flash chromatography (Hex/EtOAc). -

Product: Methyl 6-tert-butylnicotinate.

-

Step 2: Ester Reduction[2]

-

Reagents: Sodium Borohydride (NaBH

), Methanol (MeOH).[3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Protocol:

-

Dissolve Methyl 6-tert-butylnicotinate (1.0 eq) in dry MeOH (0.2 M).

-

Cool to 0°C.

-

Add NaBH

(4.0 eq) portion-wise (gas evolution).[1] -

Warm to Room Temperature (RT) and stir for 2 hours.

-

Quench: Carefully add Acetone or sat. NH

Cl. -

Workup: Concentrate, partition between EtOAc/Water. Dry organic layer (Na

SO -

Product: 6-tert-butylpyridin-3-yl methanol .

-

Workflow B: Synthesis of 6-methylpyridin-3-yl methanol

Rationale: This is typically synthesized from the commercially available 6-methylnicotinic acid.[1]

-

Step 1 (Esterification): Reflux 6-methylnicotinic acid in MeOH with catalytic H

SO -

Step 2 (Reduction): Identical NaBH

reduction as above.

Visualization: Synthetic Workflow (DOT)

Caption: Parallel synthetic workflows. The tert-butyl analog requires radical alkylation (Minisci), while the methyl analog uses standard esterification.

References

-

Brown, H. C., & Kanner, B. (1953). "2,6-Di-t-butylpyridine—An Unusual Pyridine Base; Steric Inhibition of Solvation."[1] Journal of the American Chemical Society.[1] Link

-

Duncton, M. A. (2011).[1] "Minisci reactions: Versatile CH-functionalization for medicinal chemists."[1] MedChemComm. Link

-

PubChem Compound Summary. "6-Methylpyridin-3-yl methanol (CAS 34107-46-5)."[1][5] Link

-

Biosynth. "(6-tert-Butylpyridin-3-yl)methanol Product Page (CAS 1241911-41-0)." Link

Sources

- 1. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. (6-Methylpyridin-3-yl)methanol | C7H9NO | CID 11228788 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Tert-butylpyridin-3-yl)methanol

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Welcome to the technical support guide for the synthesis of (6-tert-butylpyridin-3-yl)methanol (CAS 1241911-41-0).[1] As Senior Application Scientists, we have compiled this resource to address common challenges and questions encountered during its synthesis. This guide is designed to provide not just procedural steps, but a deeper understanding of the underlying chemistry to empower your research and development efforts.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question: My overall yield of (6-tert-butylpyridin-3-yl)methanol is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted issue that can arise at various stages of the synthesis. Let's break down the most common culprits based on a typical synthetic route involving a Grignard reaction followed by reduction.

-

Inefficient Grignard Reagent Formation or Reaction: The formation of the tert-butyl Grignard reagent (tBuMgCl or tBuMgBr) and its subsequent reaction with a pyridine electrophile is often the most critical and sensitive step.

-

Causality: Grignard reagents are potent nucleophiles but also extremely strong bases. They are readily destroyed by trace amounts of water, alcohols, or even atmospheric moisture.[2] This quenches the reagent, reducing the amount available for the desired carbon-carbon bond formation.

-

Solutions:

-

Ensure Rigorous Anhydrous Conditions: All glassware must be oven- or flame-dried. Solvents like THF or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Use dry, degassed solvents in Schlenk vessels under an inert atmosphere (Argon or Nitrogen).[3]

-

Activate Magnesium: The magnesium turnings used should be of high purity. Their surface can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

-

Control Temperature: The initial formation of the Grignard reagent is exothermic. It's often beneficial to initiate the reaction at room temperature and then cool it to maintain a gentle reflux.[4] The subsequent cross-coupling reaction may require cooling to 0 °C or below to minimize side reactions.[3]

-

-

-

Side Reactions:

-

Causality: During a Grignard reaction, competitive side reactions can consume starting materials. For instance, Wurtz-type coupling can lead to the formation of biphenyl (or in this case, di-tert-butyl) byproducts.[2] If the electrophile is an ester, double addition of the Grignard reagent can occur.

-

Solutions:

-

Slow Addition: Add the Grignard reagent or the electrophile solution dropwise to the reaction mixture. This maintains a low concentration of the added reagent, disfavoring side reactions.

-

Use of Catalysts: For cross-coupling with chloro-aza-cycles (like a chloropyridine derivative), a copper catalyst (e.g., CuI) is often essential to facilitate the reaction and improve yields.[3]

-

-

-

Losses During Workup and Purification:

-

Causality: The product, being a pyridinyl alcohol, has a degree of water solubility and can form salts. Aggressive acid/base washes or improper phase separation can lead to significant product loss.

-

Solutions:

-

Careful Quenching: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic and minimizes emulsion formation.

-

Thorough Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product.

-

Optimized Chromatography: Use an appropriate solvent system for column chromatography. A gradient elution from a non-polar solvent (like hexanes) to a more polar mixture (like hexanes/ethyl acetate) is typically effective.

-

-

Question: I am observing significant impurities in my final product. What are they likely to be and how can I remove them?

Answer: The identity of impurities is highly dependent on your chosen synthetic route. Here are some common possibilities:

-

Unreacted Starting Material: This is the most common impurity.

-

Identification: Compare the NMR or LC-MS of your product with that of the starting material.

-

Removal: If the polarity difference is significant, column chromatography is the most effective method. If your starting material is an acid or a base, an acid-base wash during workup can remove it.

-

-

Over-reduction or Incomplete Reduction Products: If your synthesis involves the reduction of a carboxylic acid or ester, you might see the corresponding aldehyde as an impurity (incomplete reduction).

-

Identification: The aldehyde proton will have a characteristic signal around 9-10 ppm in the ¹H NMR spectrum.

-

Removal: These are typically easy to separate from the desired alcohol by column chromatography due to their different polarities.

-

-

Byproducts from the Grignard Step:

-

Identification: If you started with a di-substituted pyridine, you might have mono-substituted starting material left. If a homo-coupling occurred, you might have octane (from tert-butyl coupling). These are typically less polar than the product.

-

Removal: Column chromatography is generally effective.

-

Part 2: Frequently Asked Questions (FAQs)

Question: What are the most common and effective synthetic routes to prepare (6-Tert-butylpyridin-3-yl)methanol?

Answer: There are several viable synthetic pathways. The optimal choice depends on the availability of starting materials and the scale of the reaction.

-

Route A: Reduction of a 6-tert-butylnicotinic acid derivative. This is arguably the most direct and common route.

-

Workflow: Start with 6-tert-butylnicotinic acid or its corresponding ester (e.g., methyl or ethyl ester). Reduce the carboxylic acid or ester functional group to the primary alcohol.

-

Advantages: This route is often high-yielding and relatively clean. The starting materials can be synthesized or are commercially available. The reduction step is a standard and well-understood transformation.

-

-

Route B: Grignard Reaction on a Halopyridine followed by functional group conversion.

-

Workflow: Start with a dihalopyridine, such as 2,6-dichloropyridine. Perform a selective copper-catalyzed cross-coupling with a tert-butyl Grignard reagent to install the tert-butyl group, yielding 2-tert-butyl-6-chloropyridine.[3] The remaining chloro-group can then be converted to a hydroxymethyl group through a series of steps (e.g., conversion to a nitrile or aldehyde, followed by reduction).

-

-

Route C: Suzuki Coupling followed by Reduction.

-

Workflow: Start with a bromopyridine derivative, such as 6-bromonicotinaldehyde. Perform a Suzuki coupling with a suitable boronic acid to introduce a different group if desired, or use this as a starting point for further modification.[5] The aldehyde is then reduced to the alcohol. While this example shows arylation, the principle of building complexity on a pyridine ring and then reducing a functional group is key.

-

Advantages: The Suzuki reaction is very robust and tolerates a wide range of functional groups, offering great flexibility.

-

Question: What are the most critical parameters to control for a successful and reproducible synthesis?

Answer: Regardless of the specific route, success in synthesizing (6-tert-butylpyridin-3-yl)methanol hinges on the careful control of several key parameters:

-

Atmosphere: For reactions involving organometallics like Grignard reagents or lithium aluminum hydride (LAH), maintaining an inert atmosphere (argon or dry nitrogen) is non-negotiable to prevent reaction with atmospheric oxygen and moisture.

-

Solvent Quality: Solvents must be anhydrous. For Grignard reactions, ethereal solvents like THF or diethyl ether are required to stabilize the reagent.[2] For reduction reactions, the choice of solvent depends on the reducing agent (e.g., THF for LAH, methanol or ethanol for NaBH₄).

-

Temperature Control: Many steps are highly exothermic. Controlling the temperature with an ice bath or dry ice/acetone bath is crucial for minimizing side reactions and ensuring safety, especially during the addition of reactive reagents.[4]

-

Stoichiometry: The molar ratios of reactants are critical. While a slight excess of the Grignard reagent may be used to drive the reaction to completion, a large excess can lead to more side products. Careful titration of organometallic reagents is recommended for accuracy.[3]

Data & Visualizations

Table 1: Comparison of Reducing Agents for Ester to Alcohol Conversion

| Reagent | Typical Solvent | Temperature (°C) | Relative Reactivity | Key Considerations |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 to RT | Very High | Highly reactive with water and protic solvents. Reduces most carbonyl functional groups. Requires careful, anhydrous handling. |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to RT | Moderate | More selective; primarily reduces aldehydes and ketones. Will reduce esters, but much more slowly. Safer to handle than LAH. |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane, DCM | -78 to RT | High | Can be used to reduce esters to aldehydes at low temperatures or to alcohols with excess reagent at higher temperatures. |

Diagrams

Caption: Cause-and-effect relationships for common synthesis problems and their solutions.

References

-

Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available at: Google Search from search result.[6]

- Grignard Reaction. (n.d.). Department of Chemistry, University of Massachusetts.

- Krasovskiy, A., et al. (n.d.). Supporting Information for Copper-Catalyzed Cross-Coupling of Tertiary-Alkyl Grignard Reagents with Chloro-Aza-Cycles. Wiley-VCH.

- RZB91141 (6-tert-Butylpyridin-3-yl)methanol. (n.d.). Bio-Connect.

- Ahmed, A., et al. (2024). Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives. ChemistrySelect.

- PubChemLite - (6-tert-butylpyridin-3-yl)methanol (C10H15NO). (n.d.). PubChem.

- Grignard syntheses - EP0119701A1. (n.d.). Google Patents.

- Grignard Reagents. (n.d.). Sigma-Aldrich.

Sources

- 1. shop.bio-connect.nl [shop.bio-connect.nl]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. EP0119701A1 - Grignard syntheses - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

Technical Support Center: Solving Solubility Challenges with Tert-Butyl Pyridine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for solubility issues commonly encountered with tert-butyl pyridine derivatives. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of tert-butyl pyridine derivatives.

Q1: Why are my tert-butyl pyridine derivatives so difficult to dissolve, especially in aqueous media?

A: The solubility challenge with these molecules is typically a result of two competing physicochemical properties:

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated at acidic pH. This ionization increases polarity and aqueous solubility. Pyridine itself is miscible with water[1].

-

The Tert-Butyl Group: This is a large, non-polar (lipophilic) alkyl group. Its bulkiness can disrupt the efficient packing of molecules in a crystal lattice, which can sometimes aid solubility in organic solvents by lowering the crystal lattice energy[2][3]. However, its primary contribution in aqueous systems is a significant increase in hydrophobicity, which drives down water solubility.

Essentially, you are working with a molecule that has a highly lipophilic character appended to a polar, ionizable head group. The overall solubility is a delicate balance between these two features.

Q2: I need to prepare a stock solution. What solvent should I try first?

A: For initial stock solutions, begin with a water-miscible polar aprotic solvent. The most common choices are:

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Protocol: Preparing a Concentrated Stock Solution

-

Weigh out a precise amount of your tert-butyl pyridine derivative.

-

Add a small volume of the chosen organic solvent (e.g., DMSO).

-

Vortex or sonicate gently until the compound is fully dissolved.

-

Add more solvent to reach your final desired concentration (e.g., 10 mM or 50 mM).

-

Store appropriately, protected from light and moisture.

Important: When diluting this stock into an aqueous buffer for your experiment, ensure the final concentration of the organic solvent is low (typically <1%, and ideally <0.5%) to avoid artifacts in biological assays[4].

Q3: How does pH influence the solubility of my compound?

A: The pH of the aqueous medium is a critical factor. The nitrogen on the pyridine ring is basic and can accept a proton to form a positively charged pyridinium ion. This ionized form is significantly more polar and, therefore, more water-soluble.

The key parameter is the pKa of the conjugate acid. For example, the pKa of the 4-tert-butylpyridinium ion is approximately 5.99[5].

-

At pH << pKa (e.g., pH 4): The pyridine nitrogen will be predominantly protonated (ionized). Aqueous solubility will be at its maximum.

-

At pH >> pKa (e.g., pH 8): The compound will be in its neutral, free base form. This form is less polar, and aqueous solubility will be at its minimum.

Therefore, lowering the pH of your buffer is a primary strategy to investigate for improving aqueous solubility[4].

Caption: Effect of pH on Tert-Butyl Pyridine Solubility.

Part 2: In-Depth Troubleshooting Guide

This section provides structured approaches to common experimental problems.

Problem 1: My compound precipitates when I dilute my organic stock into aqueous buffer.

-

Root Cause: This is a classic sign of a compound "crashing out" of solution. The aqueous buffer cannot accommodate the high concentration of the hydrophobic compound once the solubilizing organic solvent is diluted. The solution becomes supersaturated and thermodynamically unstable[4].

-

Solution Pathway:

-

Reduce Final Concentration: The simplest first step is to try a lower final concentration of your compound in the aqueous buffer.

-

Optimize Co-solvent Concentration: While keeping the final compound concentration the same, slightly increase the percentage of the co-solvent (e.g., from 0.5% to 1.0% DMSO), but only if your experimental system can tolerate it[4].

-

Employ a "Warming" Step: Gently warming the buffer (e.g., to 37°C) before and during the addition of the stock solution can sometimes help, but be cautious of compound stability at higher temperatures.

-

Change the Order of Addition: Try adding the buffer to your aliquot of stock solution, rather than the other way around. This can sometimes prevent localized high concentrations that initiate precipitation.

-

Problem 2: My compound has poor solubility even in aqueous buffers at low pH.

-

Root Cause: The lipophilic character of the tert-butyl group and potentially other parts of the molecule is overpowering the solubility enhancement from protonation. The crystal lattice energy of the solid may also be too high to be overcome by solvation.

-

Solution Pathway: Advanced Formulation Strategies

These methods aim to either increase the apparent solubility of the compound or alter its solid-state properties.

A. Use of Excipients:

-

Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the lipophilic tert-butyl pyridine derivative, forming an inclusion complex that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice[6].

-

Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic molecules in their core, increasing their apparent solubility in aqueous media[4][7]. Non-ionic surfactants like Tween® 80 or Poloxamer 188 are often used[4].

-

Co-solvents: Beyond DMSO or ethanol, consider using polyethylene glycol (PEG) or propylene glycol in your formulation[4].

B. Particle Engineering & Solid-State Modification:

-

Amorphous Solid Dispersions (ASDs): Most poorly soluble compounds are crystalline. Converting the crystalline API into a high-energy amorphous state, typically dispersed within a polymer matrix, can dramatically increase solubility[8][9]. This is an advanced technique often requiring specialized equipment.

-

Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the compound, which can lead to a faster dissolution rate[8][10]. While this doesn't change the equilibrium solubility, it can be critical for achieving desired concentrations in a timely manner.

-

| Strategy | Key Excipient(s) | Typical Starting Conc. | Mechanism of Action |

| Co-solvency | DMSO, Ethanol, PEG 300/400 | < 1-5% (assay dependent) | Reduces bulk solvent polarity. |

| Micellar Solubilization | Tween® 80, Poloxamer 188 | > CMC | Encapsulates compound in hydrophobic micelle cores[7]. |

| Complexation | Hydroxypropyl-β-cyclodextrin | 1-10% w/v | Forms a water-soluble inclusion complex[6]. |

| Lipid Formulation | Triglycerides, SEDDS | Formulation dependent | Solubilizes lipophilic drug in a lipid carrier[7][8]. |

Protocol: Screening for Solubility Enhancement with Cyclodextrin

-

Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).

-

Add an excess amount of your solid tert-butyl pyridine derivative to each solution.

-

Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Filter the samples through a 0.22 µm filter to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

-

Plot solubility vs. HP-β-CD concentration to determine the effectiveness of the excipient.

Part 3: Strategic Workflow for Solubility Troubleshooting

When faced with a new tert-butyl pyridine derivative, a systematic approach is more efficient than random screening. The following workflow provides a logical decision-making process.

Caption: Decision workflow for troubleshooting solubility.

References

-

Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). National Institutes of Health (NIH). Available at: [Link]

-

Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). MDPI. Available at: [Link]

-

4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. Available at: [Link]

-

2,2':6',2''-terpyridine substituted in the 4'-position by the solubilizing and sterically demanding tert-butyl group: a surprisingly new ligand. (2012). PubMed. Available at: [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. Available at: [Link]

-

Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's. Available at: [Link]

-

Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. Available at: [Link]

-

t-Butyl pyridine and phenyl C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. (2014). National Institutes of Health (NIH). Available at: [Link]

-

Simple Solubilization of the Traditional 2,2′:6′,2′′-Terpyridine Ligand in Organic Solvents by Substitution with 4,4′′-Di-tert-butyl Groups. (2015). ResearchGate. Available at: [Link]

-

Key strategies central to overcoming poor API solubility. (n.d.). Almac Group. Available at: [Link]

-

Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). MDPI. Available at: [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. mdpi.com [mdpi.com]

- 3. 2,2':6',2''-terpyridine substituted in the 4'-position by the solubilizing and sterically demanding tert-butyl group: a surprisingly new ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]

- 9. almacgroup.com [almacgroup.com]

- 10. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]

Technical Support Center: Optimizing NaBH₄ Reduction of Pyridine Esters

Welcome to the technical support center for the sodium borohydride (NaBH₄) reduction of pyridine esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: From Frustration to Success

This section addresses the most common issues encountered during the NaBH₄ reduction of pyridine esters in a practical, question-and-answer format.

Question 1: I'm seeing low to no conversion of my pyridine ester. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is the most frequent challenge and typically points to insufficient reactivity of the system. Standard NaBH₄ reductions are often too mild for the relatively unreactive ester carbonyl group, especially when influenced by the electronics of the pyridine ring. Here’s a systematic approach to troubleshoot this issue:

-

Inadequate Activation of the Carbonyl: The ester carbonyl is a poor electrophile. Its reactivity needs to be enhanced.

-

Protic Solvents: Ensure you are using a protic solvent like methanol (MeOH) or ethanol (EtOH). These solvents activate the carbonyl group by hydrogen bonding, making it more susceptible to hydride attack.

-

Lewis Acid Catalysis: The addition of a Lewis acid can dramatically increase the reaction rate. Metal salts like calcium chloride (CaCl₂), lithium chloride (LiCl), or even aluminum chloride (AlCl₃) coordinate to the carbonyl oxygen, further polarizing the C=O bond. A common and effective system is the combination of NaBH₄ and CaCl₂.

-

-

Insufficient Temperature: Many ester reductions with NaBH₄ require elevated temperatures to proceed at a reasonable rate.

-

Consider gently heating the reaction mixture. For instance, refluxing in a solvent mixture like THF/MeOH can be effective.

-

For particularly stubborn esters, high-boiling solvents like diglyme at elevated temperatures (e.g., 162 °C) have been shown to reduce even aromatic esters.

-

-

Stoichiometry of NaBH₄: A stoichiometric amount of NaBH₄ is often insufficient.

-

Increase the equivalents of NaBH₄. Using 2 to 5 equivalents is a common starting point for optimization. This is necessary because the reaction consumes hydride ions and the reagent can also slowly react with alcoholic solvents.

-

-

Solubility Issues: If your starting material is not fully dissolved, the reaction will be slow and incomplete.

-

A co-solvent system, such as dichloromethane (DCM)/MeOH or tetrahydrofuran (THF)/MeOH, can improve the solubility of the pyridine ester while still providing the necessary protic environment.

-

Question 2: My reaction is messy, and I'm observing significant side product formation. What are these side products and how can I minimize them?

Answer:

Side product formation in this reaction often involves the pyridine ring itself or reactions with the solvent. Identifying the likely side products is the first step to mitigating them.

-

Reduction of the Pyridine Ring: While NaBH₄ does not typically reduce the pyridine ring, certain conditions can lead to the formation of dihydropyridines, tetrahydropyridines, or even piperidines.

-

Activation of the Pyridine Ring: If your reaction conditions are acidic, the pyridine nitrogen can be protonated, forming a pyridinium ion. Pyridinium salts are more susceptible to reduction by NaBH₄. To avoid this, maintain neutral or slightly basic conditions.

-

Catalyst Contamination: Trace metal impurities can sometimes catalyze the hydrogenation of the pyridine ring. Ensure your glassware is clean and your reagents are of appropriate purity.

-

Enhanced Reducing Systems: The use of stronger activating agents like NiCl₂ with NaBH₄ can lead to the reduction of the pyridine ring and in some cases, even reductive cleavage of the C-N bond. If ring reduction is a problem, consider using milder Lewis acids like CaCl₂ or LiCl.

-

-

Transesterification: If you are using an alcohol solvent that is different from the alcohol moiety of your ester (e.g., reducing an ethyl ester in methanol) at elevated temperatures, you risk transesterification.

-

To avoid this, use the same alcohol as a solvent that corresponds to the ester group (e.g., ethanol for an ethyl ester). Alternatively, use a non-alcoholic solvent system like THF with a controlled amount of a protic additive, or perform the reaction at a lower temperature.

-

Question 3: My work-up is problematic. I'm getting emulsions or my product is difficult to isolate. What is a robust work-up procedure?

Answer:

A challenging work-up is often due to the formation of borate salts and the amphiphilic nature of some pyridine derivatives. A systematic approach to quenching and extraction is key.

-

Quenching Excess NaBH₄: After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture in an ice bath. Excess NaBH₄ must be safely destroyed.

-

Slow Addition of Water: Carefully and slowly add water to the reaction mixture to quench the excess hydride. This can be exothermic and will produce hydrogen gas.

-

Acidic Quench: For a more controlled quench, you can use a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1N HCl). The acidic conditions also help to break down the borate-alkoxide complexes, making the product easier to extract. Be cautious, as the evolution of hydrogen gas can be vigorous.

-

Acetone Quench: Acetone can also be used to quench excess NaBH₄, forming isopropanol.

-

-

Breaking Down Borate Complexes: The product alcohol can be complexed with borates.

-

Adding a base, such as 3M sodium hydroxide (NaOH) solution, after the initial quench can help to decompose these borate salts and move them into the aqueous phase.

-

-

Extraction:

-

Choose an appropriate organic solvent for extraction, such as ethyl acetate, dichloromethane, or diethyl ether.

-

If you are experiencing emulsions, adding brine (saturated NaCl solution) can help to break them by increasing the ionic strength of the aqueous layer.

-

Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to ensure complete recovery of your product.

-

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: Why doesn't NaBH₄ typically reduce esters under standard conditions?

A1: Esters are less reactive than aldehydes and ketones because the lone pair of electrons on the oxygen atom adjacent to the carbonyl group participates in resonance, which delocalizes the positive charge on the carbonyl carbon. This resonance stabilization makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by the hydride from NaBH₄.

Q2: What is the detailed mechanism for the NaBH₄ reduction of a pyridine ester?

A2: The reduction proceeds in two main stages: nucleophilic acyl substitution followed by the reduction of the intermediate aldehyde.

-

Activation: In a protic solvent, the carbonyl oxygen of the ester is activated by hydrogen bonding.

-

First Hydride Attack: A hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: This intermediate is unstable and collapses, eliminating the alkoxide leaving group (e.g., -OCH₃ for a methyl ester) to form an aldehyde.

-

Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is rapidly attacked by another hydride ion from NaBH₄.

-

Protonation: The resulting alkoxide is then protonated during the work-up (e.g., by adding water or acid) to yield the final primary alcohol.

Q3: Can I selectively reduce an aldehyde or ketone in the presence of a pyridine ester?

A3: Yes, this is one of the key advantages of NaBH₄'s mild reactivity. Under standard conditions (e.g., in MeOH or EtOH at 0 °C to room temperature), NaBH₄ will readily reduce aldehydes and ketones while leaving the ester group intact. This chemoselectivity is highly valuable in multi-step synthesis.

Q4: What are the safety precautions I should take when working with NaBH₄?

A4: Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas, which can be exothermic. Always handle it in a well-ventilated fume hood. Avoid contact with strong acids. When quenching the reaction, add water or acid slowly and with cooling to control the rate of hydrogen evolution.

Data & Protocols at a Glance

Table 1: Recommended Conditions for NaBH₄ Reduction of Pyridine Esters

| Parameter | Standard Conditions (Aldehyde/Ketone) | Enhanced Conditions (Pyridine Ester) | Rationale |

| Solvent | MeOH, EtOH, H₂O | THF/MeOH, EtOH, Diglyme | Protic solvent activates the ester; co-solvents aid solubility. |

| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux | Higher energy is needed to overcome the ester's stability. |

| Equivalents of NaBH₄ | 1.1 - 1.5 | 2.0 - 5.0 | Excess reagent is required for the less reactive ester. |

| Additives | None | CaCl₂, LiCl, AlCl₃ | Lewis acids activate the carbonyl group, increasing its electrophilicity. |

Experimental Protocol: General Procedure for the Reduction of a Pyridine Ester

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyridine ester (1.0 eq.) in a suitable solvent system (e.g., a 1:1 mixture of THF/MeOH, approximately 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of NaBH₄: Slowly add sodium borohydride (3.0 eq.) portion-wise over 10-15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. If no significant conversion is observed, gently heat the mixture to reflux (40-65 °C). Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully add a saturated aqueous solution of NH₄Cl until gas evolution ceases.

-

Work-up: Add water to dissolve the salts and extract the aqueous layer three times with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude alcohol by flash column chromatography or distillation as required.

Visualizing the Process

Diagram 1: General Mechanism of Ester Reduction

Caption: The two-stage mechanism of ester reduction by NaBH₄.

Diagram 2: Troubleshooting Workflow for Low Conversion

Stability of (6-Tert-butylpyridin-3-yl)methanol under oxidative conditions

Welcome to the technical support guide for (6-Tert-butylpyridin-3-yl)methanol. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common questions and troubleshooting scenarios related to its stability under oxidative conditions, providing in-depth explanations and practical guidance to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary sites of oxidative liability on (6-Tert-butylpyridin-3-yl)methanol?

The two primary sites susceptible to oxidation on this molecule are the hydroxymethyl group and the pyridine ring itself.

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol is the most likely site of initial oxidation. Depending on the strength of the oxidizing agent, it can be converted to the corresponding aldehyde ((6-tert-butylpyridin-3-yl)carbaldehyde) or further to a carboxylic acid (6-tert-butylnicotinic acid).[1][2] Controlling the reaction conditions is crucial to selectively obtain the desired product.[3] Milder reagents are typically used to stop the oxidation at the aldehyde stage.[2][4]

-

Pyridine Ring: The pyridine ring is generally considered aromatic and relatively stable to oxidation under mild conditions.[5] However, the nitrogen atom can be oxidized to form a pyridine N-oxide, especially with peracids.[6][7] This N-oxidation can, in turn, activate the ring for other transformations.[6] Under more forcing conditions, degradation of the pyridine ring can occur.[8][9]

Q2: How does the tert-butyl group influence the stability of the molecule?

The tert-butyl group is generally very stable under oxidative conditions.[10][11] Its primary influence on the reactivity of (6-Tert-butylpyridin-3-yl)methanol is steric.

-

Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of reactants to the adjacent positions on the pyridine ring. This can influence the rate and regioselectivity of certain reactions.

-

Electronic Effects: As an alkyl group, the tert-butyl substituent has a weak electron-donating effect, which can slightly increase the electron density of the pyridine ring, potentially making it more susceptible to certain electrophilic attacks, though this effect is generally minor compared to its steric influence.

Q3: What are some common oxidizing agents, and how are they likely to react with this compound?

The choice of oxidizing agent is critical in determining the outcome of the reaction. Oxidants can be broadly categorized as "strong" or "weak".[1]

| Oxidizing Agent | Expected Product(s) | Potential Issues & Considerations |

| Mild Oxidants | ||

| Pyridinium chlorochromate (PCC) | Aldehyde | PCC is a reliable reagent for oxidizing primary alcohols to aldehydes.[4][12] Over-oxidation to the carboxylic acid is not typically a problem.[3] |

| Dess-Martin periodinane (DMP) | Aldehyde | DMP is another mild and selective reagent for this transformation. |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Aldehyde | This method avoids heavy metals but requires careful temperature control to prevent side reactions. |

| Strong Oxidants | ||

| Potassium permanganate (KMnO₄) | Carboxylic acid, potential ring degradation | KMnO₄ is a powerful oxidizing agent that will likely oxidize the alcohol to a carboxylic acid and may also lead to the degradation of the pyridine ring under harsh conditions. |

| Chromic acid (H₂CrO₄) | Carboxylic acid | Similar to KMnO₄, chromic acid is a strong oxidant that will typically yield the carboxylic acid.[1][2] |

| N-Oxidation Agents | ||

| Peroxy acids (e.g., m-CPBA) | Pyridine N-oxide | These reagents specifically target the nitrogen atom of the pyridine ring, leading to the formation of the corresponding N-oxide.[6] |

Q4: Are there any known degradation pathways for pyridine derivatives under oxidative stress?

Yes, several degradation pathways have been identified for pyridine and its derivatives. While the specific pathway for (6-Tert-butylpyridin-3-yl)methanol will depend on the conditions, general mechanisms include:

-

Hydroxylation of the Pyridine Ring: This is often a key initial step in the degradation of pyridine derivatives.[13] The position of hydroxylation can be influenced by the substituents on the ring.[13]

-

Ring Cleavage: Following hydroxylation or other activation steps, the pyridine ring can undergo oxidative cleavage.[9] This can lead to a variety of smaller, aliphatic molecules.

-

Microbial Degradation: In environmental or biological contexts, microorganisms can degrade pyridine rings through various enzymatic pathways, often involving monooxygenases.[14][15][16]

Section 2: Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the oxidation of (6-Tert-butylpyridin-3-yl)methanol.

Problem 1: Low or No Conversion of the Starting Material

Possible Causes & Solutions:

-

Inactive Oxidizing Agent:

-

Troubleshooting: Verify the age and storage conditions of your oxidizing agent. Many oxidants can degrade over time. Perform a control reaction with a simple, known alcohol to test the reagent's activity.

-

Example: If using PCC, ensure it has been stored in a desiccator, as it can be deactivated by moisture.

-

-

Insufficient Stoichiometry of Oxidant:

-

Troubleshooting: Ensure you are using the correct molar equivalents of the oxidizing agent. For some reactions, a slight excess may be necessary to drive the reaction to completion.

-

-

Low Reaction Temperature:

-

Troubleshooting: While some oxidations proceed at room temperature, others may require gentle heating. Consult literature procedures for the specific oxidant you are using and gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.

-

Problem 2: Formation of Multiple Products (Low Selectivity)

Possible Causes & Solutions:

-

Over-oxidation:

-

Troubleshooting: If you are aiming for the aldehyde but are also seeing the carboxylic acid, your oxidizing agent may be too strong, or the reaction time may be too long.

-

Solution: Switch to a milder oxidant (e.g., from KMnO₄ to PCC or DMP).[1][2] Alternatively, carefully monitor the reaction and quench it as soon as the starting material is consumed to minimize over-oxidation.

-

-

N-Oxide Formation:

-

Troubleshooting: The presence of a product with a mass increase of 16 Da may indicate the formation of the pyridine N-oxide.[17]

-

Solution: Avoid using peroxy-based oxidants if N-oxide formation is undesirable. If the N-oxide is formed, it can sometimes be deoxygenated in a subsequent step.

-

-

Ring Degradation:

-

Troubleshooting: A complex mixture of unidentifiable products could indicate the degradation of the pyridine ring.

-

Solution: Use milder reaction conditions (lower temperature, less reactive oxidant). The pyridine ring is more susceptible to degradation under harsh acidic or basic conditions, so buffering the reaction may be beneficial.

-

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes & Solutions:

-

Product Polarity:

-

Troubleshooting: The aldehyde and carboxylic acid products will have different polarities than the starting alcohol. This can affect their solubility and behavior during workup and chromatography.

-

Solution: Adjust your extraction and chromatography solvents accordingly. For the carboxylic acid, an acid-base extraction can be an effective purification method.

-

-

Byproduct Interference:

-

Troubleshooting: Some oxidation reactions produce inorganic byproducts that can complicate purification.

-

Solution: For chromium-based oxidants, filtering the reaction mixture through a pad of silica gel or celite can help remove the chromium salts.[4]

-

Section 3: Experimental Protocols & Analytical Methods

Protocol 1: General Procedure for Monitoring Oxidative Stability

This protocol provides a framework for assessing the stability of (6-Tert-butylpyridin-3-yl)methanol under specific oxidative conditions.

-

Reaction Setup: In a clean, dry reaction vessel, dissolve a known quantity of (6-Tert-butylpyridin-3-yl)methanol in an appropriate solvent.

-

Initial Sampling: Take an initial sample (t=0) for analysis by HPLC or LC-MS.

-

Addition of Oxidant: Add the desired oxidizing agent at the appropriate temperature.

-

Time-Course Monitoring: At regular intervals, withdraw small aliquots from the reaction mixture. Quench the reaction in the aliquot immediately (e.g., by adding a reducing agent like sodium thiosulfate for certain oxidants) to prevent further reaction.

-

Analysis: Analyze the quenched aliquots by HPLC or LC-MS to determine the concentration of the starting material and the formation of any products over time.[17]

Analytical Techniques for Monitoring Stability

A combination of analytical techniques is often necessary for a comprehensive understanding of the reaction.[18]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying the disappearance of the starting material and the appearance of products.[17][19] A well-developed HPLC method can separate the starting alcohol, the aldehyde, the carboxylic acid, and the N-oxide.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the products formed during the reaction.[17][20] By determining the mass of the product peaks, you can confirm the formation of the expected aldehyde (no change in mass from starting material in some ionization modes, but different retention time), carboxylic acid (+14 Da), and N-oxide (+16 Da).[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the isolated products.[20] For example, the disappearance of the alcohol proton signal and the appearance of an aldehyde proton signal would confirm the formation of the aldehyde.

-

Spectrophotometry: UV-Vis spectrophotometry can be used to monitor changes in the chromophore of the molecule, which may indicate reactions involving the pyridine ring.[18][21]

Workflow for Investigating Oxidative Stability

Caption: A phased approach to systematically investigate the oxidative stability of (6-Tert-butylpyridin-3-yl)methanol.

Potential Degradation Pathway

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AGU Fall Meeting 2020 [agu.confex.com]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. tert-Butyl Ethers [organic-chemistry.org]

- 12. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]

- 13. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Analytical techniques in pharmaceutical analysis: A review - Arabian Journal of Chemistry [arabjchem.org]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. pharmaved.com [pharmaved.com]

- 21. researchgate.net [researchgate.net]

Technical Support Center: Pyridine Methanol Derivatives

Case Reference: Handling & Stabilization of Hygroscopic Heterocycles